molecular formula C8H14N2O B2497387 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol CAS No. 90152-69-5

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B2497387
CAS No.: 90152-69-5
M. Wt: 154.213
InChI Key: FXCOPWVSPDUKDP-UHFFFAOYSA-N
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Description

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is an organic compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-methylimidazole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methylimidazole with 2-chloropropanol in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one.

    Reduction: Reduction of the imidazole ring can yield a saturated imidazole derivative.

    Substitution: Substitution reactions can yield various imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylimidazole: Another imidazole derivative with a methyl group at a different position.

    1-(1-methyl-1H-imidazol-2-yl)ethanol: A structurally similar compound with a different alkyl group.

Uniqueness

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCOPWVSPDUKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90152-69-5
Record name 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
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